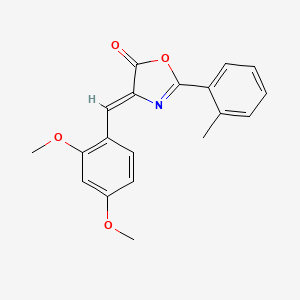
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which can help to activate the immune system. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of nutrients and oxygen. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the permeability of blood vessels, which can help to improve the delivery of chemotherapy drugs to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that it has shown promising results in inhibiting tumor growth and improving survival rates in animal models. Another advantage is that it can be easily synthesized in the laboratory. However, one limitation of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have some toxicity in animal models, which may limit its use in human clinical trials.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate the mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, in order to optimize its use in cancer treatment. Another area of research could be to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in other diseases, such as autoimmune disorders or infectious diseases.
Métodos De Síntesis
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde and 2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been studied in animal models and has shown promising results in inhibiting tumor growth and improving survival rates.
Propiedades
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-4-5-7-15(12)18-20-16(19(21)24-18)10-13-8-9-14(22-2)11-17(13)23-3/h4-11H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFALACCPSYDOF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl ((3,5-dichloro-2-methoxyphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B5213224.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
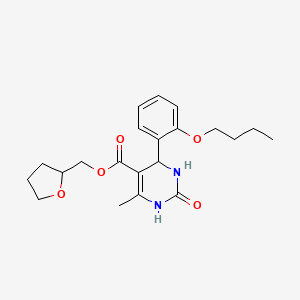
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)

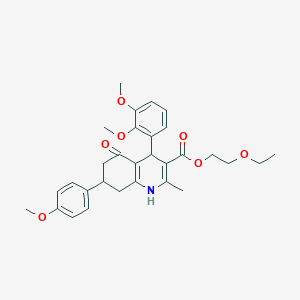
![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
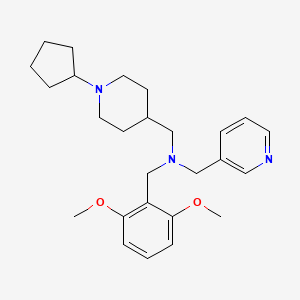
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
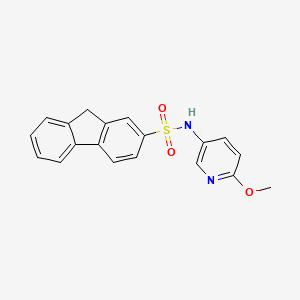
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)